molecular formula C22H22F2N4O2 B2385848 N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 932475-92-8

N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B2385848
CAS No.: 932475-92-8
M. Wt: 412.441
InChI Key: CBRUCTOPEFEJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a chemical compound supplied for research purposes, provided with the CAS Number 932475-92-8 . This compound has a defined molecular formula of C 22 H 22 F 2 N 4 O 2 and a molecular weight of 412.43 g/mol . Its structure can be represented by the SMILES notation: O=C(Nc1cc(F)ccc1F)CN1CCC2(CC1)NC(=O)C(=N2)c1ccc(cc1)C . As part of the 1,4,8-triazaspiro[4.5]decane family, this compound shares a core structural motif with other biologically active molecules investigated in scientific research. Patents and scientific literature indicate that analogs within this chemical class, specifically hydronopol derivatives featuring the 1,4,8-triazaspiro[4.5]decane scaffold, have been studied for their potential as agonists on human ORL1 receptors (nociceptin receptors) . Research into these analogs suggests potential value in studying various neurological pathways and disorders . Consequently, researchers may be interested in this specific compound for exploring similar biological targets or for use as a building block in medicinal chemistry and drug discovery programs. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-2-4-15(5-3-14)20-21(30)27-22(26-20)8-10-28(11-9-22)13-19(29)25-18-12-16(23)6-7-17(18)24/h2-7,12H,8-11,13H2,1H3,(H,25,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRUCTOPEFEJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C22H20F2N4O3
Molecular Weight 426.4 g/mol
IUPAC Name N-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide
InChI Key KTXQNUSHMAZBQC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the triazole core followed by the introduction of difluorophenyl and methylphenyl substituents through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies have shown that it can modulate enzyme activity and receptor interactions, which may lead to various therapeutic effects.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated potent activity against breast, colon, and lung cancer cell lines .

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the antiproliferative activity of synthesized compounds against MCF7 (breast cancer) cell lines and found that certain derivatives exhibited IC50 values in the low micromolar range.
  • Mechanistic Insights : The lack of inhibitory activity against dihydrofolate reductase (DHFR) in some studies suggests that the antiproliferative effects may be mediated through alternative pathways rather than traditional mechanisms associated with antifolate drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Electronegative Substituents : The presence of electronegative groups such as fluorine enhances the compound's lipophilicity and biological activity.
ModificationEffect on Activity
Fluorine SubstitutionIncreased potency against cancer cells
Methyl Group AdditionEnhanced solubility and bioavailability

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, further studies are necessary to fully understand its metabolism and excretion pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several pesticidal and pharmacologically active acetamide derivatives. Below is a comparative analysis based on substituent variations, functional groups, and reported uses:

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Key Substituents Reported Use/Activity Source
N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide 2,5-difluorophenyl, 4-methylphenyl, spiro Not explicitly reported Inferred
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) 2,6-difluorophenyl, triazolo-pyrimidine Herbicide (ALS inhibitor)
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) 2,6-dimethylphenyl, oxazolidinone Fungicide (oomycete control)
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam) Triazine, fluorinated alkyl Herbicide (cellulose biosynthesis inhibitor)

Key Observations:

Fluorination Patterns : The 2,5-difluorophenyl group in the target compound contrasts with the 2,6-difluorophenyl group in Flumetsulam. Fluorine positioning significantly impacts bioactivity, as seen in Flumetsulam’s herbicidal efficacy via acetolactate synthase (ALS) inhibition .

Spirocyclic vs. Heterocyclic Cores: The spirocyclic triazaspiro system in the target compound differs from Flumetsulam’s triazolo-pyrimidine or Oxadixyl’s oxazolidinone.

Substituent Effects : The 4-methylphenyl group in the target compound may confer lipophilicity, influencing membrane permeability compared to the methoxy group in Oxadixyl or the triazine core in Triaziflam.

Research Findings and Mechanistic Insights

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from structurally related molecules:

  • Cytotoxicity Assays: Compounds with fluorinated aromatic rings and spirocyclic systems are frequently evaluated using colorimetric assays (e.g., MTT) to assess cellular growth inhibition .
  • Agrochemical Potential: The structural resemblance to Flumetsulam and Triaziflam suggests possible herbicidal activity, though empirical validation is required.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Spirocyclic Core Formation : Cyclization reactions to construct the 1,4,8-triazaspiro[4.5]dec-1-en-3-one scaffold, often using cyclohexanone derivatives and heterocyclic precursors under reflux conditions with catalysts like p-toluenesulfonic acid .

Substituent Introduction : Halogenated aryl groups (e.g., 2,5-difluorophenyl) are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Acetamide Linkage : Final coupling of the spirocyclic intermediate with 2-(4-methylphenyl)acetamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Key Considerations : Optimize reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify spirocyclic connectivity, fluorine substituents, and acetamide linkage. For example, downfield shifts (~8.5–9.5 ppm) indicate NH groups in the triazaspiro system .
  • X-ray Crystallography : Resolve spatial arrangement of the spirocyclic core and substituent geometry. Disordered methyl groups in the cyclohexane ring may require refinement (e.g., ) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23H21F2N3O2) and isotopic patterns .

Q. How do substituents (e.g., 2,5-difluorophenyl) influence solubility and stability?

  • Methodological Answer :

  • LogP Analysis : Fluorine atoms increase lipophilicity (LogP ~4.7–5.2), impacting membrane permeability. Use shake-flask or HPLC methods to validate computational predictions .
  • pH Stability : Test degradation kinetics in buffered solutions (pH 1–10) via HPLC-UV. The acetamide group may hydrolyze under acidic conditions, requiring stabilization with co-solvents (e.g., PEG 400) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the spirocyclic intermediate?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for cyclization efficiency. reports 48–60% yields using mercaptoacetic acid as a catalyst .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target interactions .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo results .
  • Structural Analog Comparison : Benchmark against analogs (e.g., and ) to isolate substituent-specific effects .

Q. How do electronic effects of fluorine substituents modulate reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron-withdrawing effects of fluorine on aromatic rings to predict reactivity in Suzuki-Miyaura couplings .
  • Kinetic Isotope Studies : Use deuterated analogs to probe rate-determining steps in C–N bond formation .

Data Contradiction Analysis

Q. How to reconcile conflicting LogP values from computational vs. experimental methods?

  • Methodological Answer :

  • Experimental Validation : Use the shake-flask method with octanol/water partitioning, accounting for ionization (pKa ~8.5 for the acetamide group) .
  • QSAR Refinement : Adjust atomic contribution parameters in software (e.g., MarvinSuite) to align with empirical data .

Q. Why do spectral data (e.g., NMR) vary between synthetic batches?

  • Methodological Answer :

  • Dynamic NMR Studies : Probe conformational flexibility of the spirocyclic core, which may cause signal splitting at room temperature .
  • Impurity Profiling : Use HSQC and COSY to identify minor byproducts (e.g., open-chain intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.